molecular formula C17H16N2O3S B5586075 methyl 4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoate

methyl 4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5586075
M. Wt: 328.4 g/mol
InChI Key: VJSUNBMMSTZWAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, carbonation of specific lithium salts, and subsequent coupling reactions to introduce specific functional groups. For instance, a compound was synthesized by the reaction of methyl 2-isothiocyanatobenzoate and methyl malonate, showcasing a method relevant for generating compounds with similar structural features (Kovalenko et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, revealing intricate details such as hydrogen-bonded chains and sheets, as well as the polarized molecular-electronic structure of these molecules (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving these compounds often result in the formation of complex structures through processes like hydrogen bonding. The reactions can lead to the formation of sheets or chains of molecules, depending on the specific substituents and the conditions under which the reactions occur (Portilla et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure and hydrogen bonding patterns, have significant implications for their behavior in different environments. The presence of strong intramolecular hydrogen bonds, for instance, can influence the compound's stability and solubility (Kovalenko et al., 2019).

properties

IUPAC Name

methyl 4-[(4-methylbenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-3-5-12(6-4-11)15(20)19-17(23)18-14-9-7-13(8-10-14)16(21)22-2/h3-10H,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSUNBMMSTZWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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